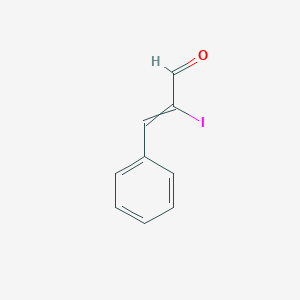![molecular formula C12H11BrN6O B14287242 9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline CAS No. 138769-24-1](/img/structure/B14287242.png)
9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline is a synthetic compound known for its potential applications in medicinal chemistry, particularly as an anticancer agent. This compound belongs to the class of tetrazoloquinazolines, which are characterized by their unique structural framework that combines tetrazole and quinazoline moieties.
準備方法
The synthesis of 9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinazoline core: This step involves the cyclization of appropriate precursors to form the quinazoline skeleton.
Introduction of the bromine atom: Bromination is carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Tetrazole ring formation: The tetrazole ring is introduced through cycloaddition reactions involving azides and nitriles.
Morpholine substitution: The final step involves the substitution of a morpholine group at the desired position using appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and various amines.
Cycloaddition: The tetrazole ring can participate in cycloaddition reactions with alkenes or alkynes to form new ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline involves several molecular targets and pathways:
Inhibition of cell proliferation: The compound interferes with the cell cycle, leading to the inhibition of cell division and proliferation.
Induction of cytotoxicity: It induces cytotoxic effects by damaging the integrity of the cytoplasmic membrane and causing DNA breaks.
Protein synthesis disruption: The compound affects protein synthesis, preventing cells from entering mitosis and leading to cell death.
類似化合物との比較
9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline can be compared with other tetrazoloquinazoline derivatives:
9-Chloro-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline: Similar in structure but with a chlorine atom instead of bromine, it exhibits different reactivity and biological activity.
5-(Morpholin-4-yl)tetrazolo[1,5-c]quinazoline: Lacks the halogen substitution, leading to variations in chemical properties and applications.
9-Bromo-5-(piperidin-4-yl)tetrazolo[1,5-c]quinazoline: Substitution of morpholine with piperidine alters the compound’s pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
138769-24-1 |
|---|---|
分子式 |
C12H11BrN6O |
分子量 |
335.16 g/mol |
IUPAC名 |
4-(9-bromotetrazolo[1,5-c]quinazolin-5-yl)morpholine |
InChI |
InChI=1S/C12H11BrN6O/c13-8-1-2-10-9(7-8)11-15-16-17-19(11)12(14-10)18-3-5-20-6-4-18/h1-2,7H,3-6H2 |
InChIキー |
NRPFFHSZVHJJJP-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC3=C(C=C(C=C3)Br)C4=NN=NN42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




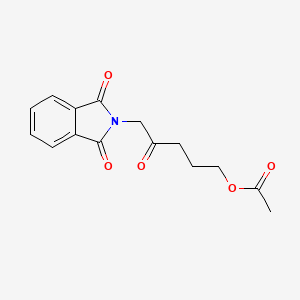


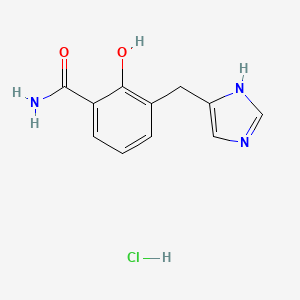
![Trichloro[11-(4-methoxyphenoxy)undecyl]silane](/img/structure/B14287195.png)
![7-Propylpyrimido[1,2-a]purin-10(1H)-one](/img/structure/B14287202.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate](/img/structure/B14287207.png)
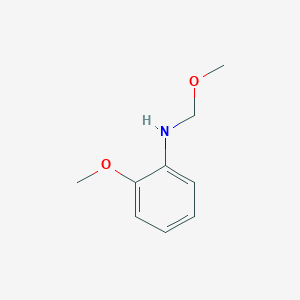
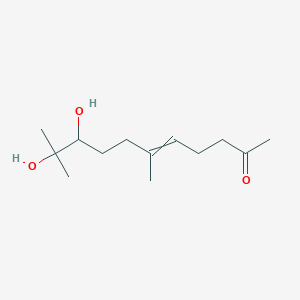
![Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate](/img/structure/B14287230.png)
